molecular formula C20H21N7O3 B292392 ethyl 5-amino-1-[2-(3-methoxyphenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazin-7-yl]-1H-pyrazole-4-carboxylate

ethyl 5-amino-1-[2-(3-methoxyphenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazin-7-yl]-1H-pyrazole-4-carboxylate

Cat. No. B292392
M. Wt: 407.4 g/mol
InChI Key: FVZCTGIZZUVQSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-amino-1-[2-(3-methoxyphenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazin-7-yl]-1H-pyrazole-4-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. It is a pyrazolo[3,4-d]pyridazine derivative that has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders.

Mechanism of Action

The mechanism of action of Ethyl 5-amino-1-[2-(3-methoxyphenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazin-7-yl]-1H-pyrazole-4-carboxylate is not fully understood. However, it has been suggested that the compound exerts its effects by targeting specific signaling pathways involved in cancer, inflammation, and neuroprotection. It has been found to inhibit the activity of enzymes involved in these pathways, leading to the suppression of pathological processes.
Biochemical and Physiological Effects
Ethyl 5-amino-1-[2-(3-methoxyphenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazin-7-yl]-1H-pyrazole-4-carboxylate has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Furthermore, it has been shown to have a protective effect on neurons by reducing oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

The advantages of using Ethyl 5-amino-1-[2-(3-methoxyphenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazin-7-yl]-1H-pyrazole-4-carboxylate in lab experiments include its high potency and selectivity. It has been found to be effective at low concentrations, which makes it a cost-effective option for research. However, the limitations of using this compound include its low solubility in water and its potential toxicity. Therefore, caution should be taken when handling this compound.

Future Directions

There are several future directions for the research on Ethyl 5-amino-1-[2-(3-methoxyphenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazin-7-yl]-1H-pyrazole-4-carboxylate. One direction is to further investigate its mechanism of action and identify specific targets in the signaling pathways involved in cancer, inflammation, and neuroprotection. Another direction is to optimize the synthesis method to improve the yield and purity of the compound. Furthermore, the compound could be modified to improve its solubility and reduce its toxicity. Finally, the potential of this compound as a drug candidate should be explored further through preclinical and clinical studies.
Conclusion
Ethyl 5-amino-1-[2-(3-methoxyphenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazin-7-yl]-1H-pyrazole-4-carboxylate is a promising compound with potential applications in medicinal chemistry. It has been found to exhibit anti-cancer, anti-inflammatory, and neuroprotective activities. The compound has been synthesized using an optimized method and has been tested in vitro and in vivo. The mechanism of action of the compound is not fully understood, but it is believed to target specific signaling pathways involved in pathological processes. The compound has several advantages and limitations for lab experiments, and there are several future directions for research. Overall, Ethyl 5-amino-1-[2-(3-methoxyphenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazin-7-yl]-1H-pyrazole-4-carboxylate shows promise as a potential drug candidate for the treatment of various diseases.

Synthesis Methods

The synthesis of Ethyl 5-amino-1-[2-(3-methoxyphenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazin-7-yl]-1H-pyrazole-4-carboxylate involves the reaction of 3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazine-7-carboxylic acid with 3-methoxyaniline and ethyl chloroformate in the presence of a base. The reaction proceeds through a series of steps, including nucleophilic substitution, cyclization, and esterification, to yield the final product. The synthesis method has been optimized to produce high yields of the compound with good purity.

Scientific Research Applications

Ethyl 5-amino-1-[2-(3-methoxyphenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazin-7-yl]-1H-pyrazole-4-carboxylate has shown potential applications in medicinal chemistry. It has been found to exhibit anti-cancer, anti-inflammatory, and neuroprotective activities. The compound has been tested in vitro and in vivo, and the results have been promising. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. Furthermore, it has been found to have a protective effect on neurons, which makes it a potential candidate for the treatment of neurological disorders.

properties

Molecular Formula

C20H21N7O3

Molecular Weight

407.4 g/mol

IUPAC Name

ethyl 5-amino-1-[2-(3-methoxyphenyl)-3,4-dimethylpyrazolo[3,4-d]pyridazin-7-yl]pyrazole-4-carboxylate

InChI

InChI=1S/C20H21N7O3/c1-5-30-20(28)15-10-22-27(18(15)21)19-17-16(11(2)23-24-19)12(3)26(25-17)13-7-6-8-14(9-13)29-4/h6-10H,5,21H2,1-4H3

InChI Key

FVZCTGIZZUVQSR-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(N(N=C1)C2=NN=C(C3=C(N(N=C32)C4=CC(=CC=C4)OC)C)C)N

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=NN=C(C3=C(N(N=C32)C4=CC(=CC=C4)OC)C)C)N

Origin of Product

United States

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